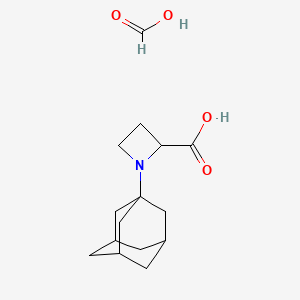
1-(Adamantan-1-YL)azetidine-2-carboxylic acid formic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Adamantan-1-YL)azetidine-2-carboxylic acid formic acid is a complex organic compound that combines the structural features of adamantane, azetidine, and carboxylic acid Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure Azetidine is a four-membered nitrogen-containing ring, and carboxylic acid is a functional group known for its acidic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)azetidine-2-carboxylic acid formic acid typically involves multiple steps:
Formation of Adamantane Derivative: The synthesis begins with the preparation of an adamantane derivative, such as 1-bromoadamantane, through bromination of adamantane.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be achieved by reacting the adamantane derivative with an appropriate azetidine precursor under controlled conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through carboxylation reactions using reagents like carbon dioxide or formic acid under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-(Adamantan-1-YL)azetidine-2-carboxylic acid formic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(Adamantan-1-YL)azetidine-2-carboxylic acid formic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Materials Science: Its stability and structural properties make it useful in developing advanced materials, such as polymers and nanomaterials.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Biological Studies: It can be used in studying biological processes and interactions due to its ability to mimic certain natural compounds.
作用機序
The mechanism of action of 1-(Adamantan-1-YL)azetidine-2-carboxylic acid formic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety provides stability and rigidity, while the azetidine ring and carboxylic acid group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A simpler analog with a similar azetidine ring and carboxylic acid group.
Adamantane derivatives: Compounds like 1-bromoadamantane and 1-adamantylamine share the adamantane structure.
Uniqueness
1-(Adamantan-1-YL)azetidine-2-carboxylic acid formic acid is unique due to its combination of adamantane, azetidine, and carboxylic acid moieties. This unique structure imparts distinct properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields.
特性
IUPAC Name |
1-(1-adamantyl)azetidine-2-carboxylic acid;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.CH2O2/c16-13(17)12-1-2-15(12)14-6-9-3-10(7-14)5-11(4-9)8-14;2-1-3/h9-12H,1-8H2,(H,16,17);1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHIYMRMKZWYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)C23CC4CC(C2)CC(C4)C3.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone](/img/structure/B8112861.png)
![N,N-Diethyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxamide](/img/structure/B8112862.png)
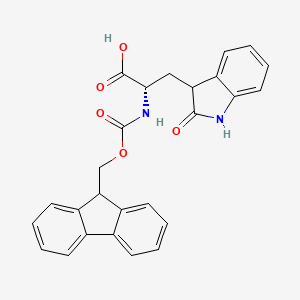
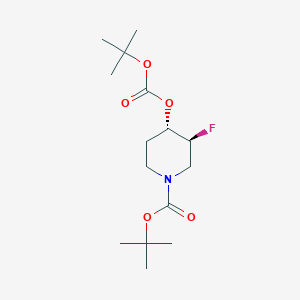
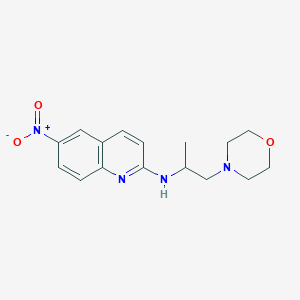
![(1R,5S)-7-Benzyl 9-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B8112895.png)
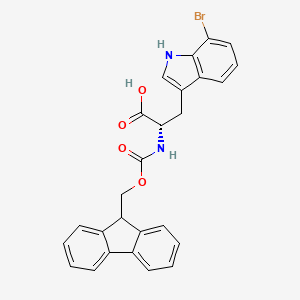
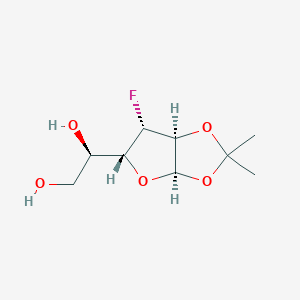
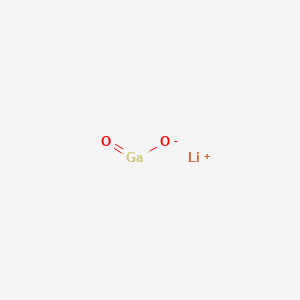
![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-](/img/structure/B8112921.png)
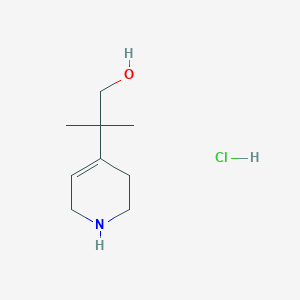
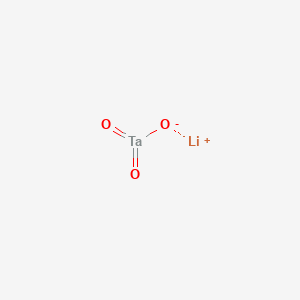
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B8112941.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethylMethanesulfonate](/img/structure/B8112943.png)
